molecular formula C15H20O B8635107 Cyclopentyl(4-isopropylphenyl)methanone

Cyclopentyl(4-isopropylphenyl)methanone

Cat. No.: B8635107
M. Wt: 216.32 g/mol
InChI Key: DVZMNDUYSBACJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(4-isopropylphenyl)methanone is a ketone derivative featuring a cyclopentyl group bonded to a methanone moiety, which is further substituted with a 4-isopropylphenyl ring.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

cyclopentyl-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C15H20O/c1-11(2)12-7-9-14(10-8-12)15(16)13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3

InChI Key

DVZMNDUYSBACJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : While cyclopentyl analogs are synthesized efficiently (e.g., 81% yield for methoxy derivatives ), the isopropyl variant may require optimized conditions due to steric hindrance during acylation.
  • Thermodynamic Data: Thermochemical properties (e.g., boiling points) for this compound are unreported, but analogs like (4-methylphenyl)phenylmethanone exhibit well-characterized phase behaviors (boiling point ~465 K) .
  • Reactivity Insights : The absence of electron-withdrawing groups on the phenyl ring (unlike chlorophenyl analogs ) may limit polar interactions but enhance hydrophobic binding in biological systems.

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